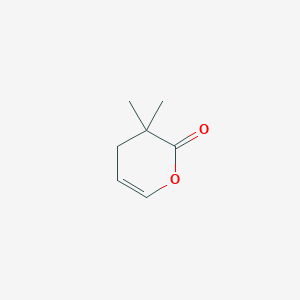
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with an acid catalyst can yield the desired pyranone. Another method includes the use of diketene and isobutyraldehyde in the presence of a base to form the compound through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: Various substituted pyranones depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is primarily due to the presence of the ketone group and the oxygen atom in the ring, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: A structurally similar compound with a hydrogen atom instead of the dimethyl groups.
2,3-Dihydropyran: Another related compound with a different arrangement of the double bond in the ring.
3,3-Dimethylglutaric anhydride: A compound with a similar backbone but different functional groups.
Uniqueness: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of the dimethyl groups, which influence its chemical reactivity and physical properties. These groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
177769-98-1 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3,3-dimethyl-4H-pyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5-9-6(7)8/h3,5H,4H2,1-2H3 |
Clé InChI |
LFYRAGWJCYTPJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=COC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


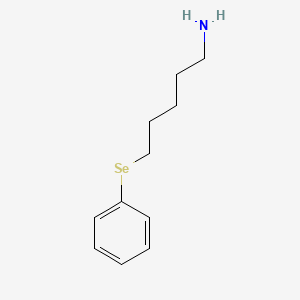
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
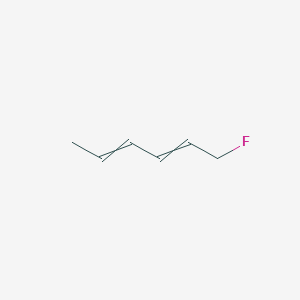

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
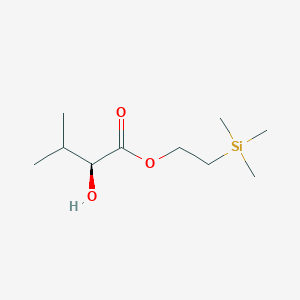
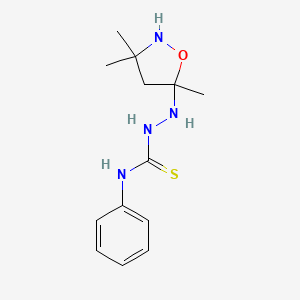
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
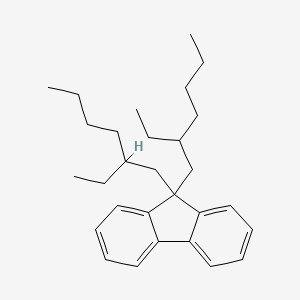
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

